

Troubleshooting AST 487 solubility issues

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Compound of Interest

Compound Name: AST 487

Cat. No.: B7948040

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Technical Support Center: AST 487

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **AST 487**, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is AST 487 and what are its primary targets?

AST 487 is a potent, ATP-competitive kinase inhibitor.^[1] It is a N,N'-diphenyl urea compound that primarily targets multiple receptor tyrosine kinases.^{[1][2]} Its main targets include Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during Transfection (RET) proto-oncogene.^{[3][4]} Additionally, **AST 487** shows inhibitory activity against KDR, c-KIT, and c-ABL kinases, with IC50 values often below 1 μ M.^{[1][3][6]}

Q2: I am having trouble dissolving AST 487. What are the recommended solvents?

AST 487 is practically insoluble in water but shows good solubility in several organic solvents.^[1] The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).^{[1][3][6][7][8]} Solubility in ethanol has also been reported.^{[1][9]} For in vivo studies, complex vehicle formulations are typically required.^[8]

Below is a summary of reported solubility data. Note that values can vary between different batches and suppliers.

Data Presentation: AST 487 Solubility

Solvent	Reported Concentration	Molar Equivalent (MW: 529.56 g/mol)	Notes
DMSO	≥ 100 mg/mL[3][8]	~188.84 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility. [1][3]
50 mg/mL[7]	~94.42 mM	Sonication is recommended to aid dissolution.[7]	
30 mg/mL[9]	~56.65 mM		
Ethanol	33 mg/mL[1]	~62.31 mM	
20 mg/mL[9]	~37.77 mM		
DMF	20 mg/mL[9]	~37.77 mM	
Water	Insoluble[1]	N/A	
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL[9]	~0.57 mM	Represents solubility in a mixed aqueous buffer system.
In vivo Formulation 1	≥ 2.5 mg/mL[8]	~4.72 mM	10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[8]
In vivo Formulation 2	≥ 2.5 mg/mL[8]	~4.72 mM	10% DMSO >> 90% corn oil.[8]

Q3: My AST 487 precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds like **AST 487**. The compound may be soluble in the DMSO stock but crashes out when the concentration of the organic solvent is drastically lowered in the aqueous medium.

Troubleshooting Steps:

- **Lower the Final Concentration:** The most straightforward solution is to test a lower final concentration of **AST 487** in your assay.
- **Increase Final DMSO Concentration:** Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher concentration (e.g., 0.2% vs. 0.1%) may help keep the compound in solution.
- **Use a Surfactant:** Consider including a low concentration of a biocompatible surfactant, like Tween-80, in your final dilution, but be sure to run appropriate vehicle controls.
- **Prepare Intermediate Dilutions:** Instead of a single large dilution, perform serial dilutions from your high-concentration stock into the final medium.
- **Vortex During Dilution:** Add the **AST 487** stock solution to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

Experimental Protocols & Workflows

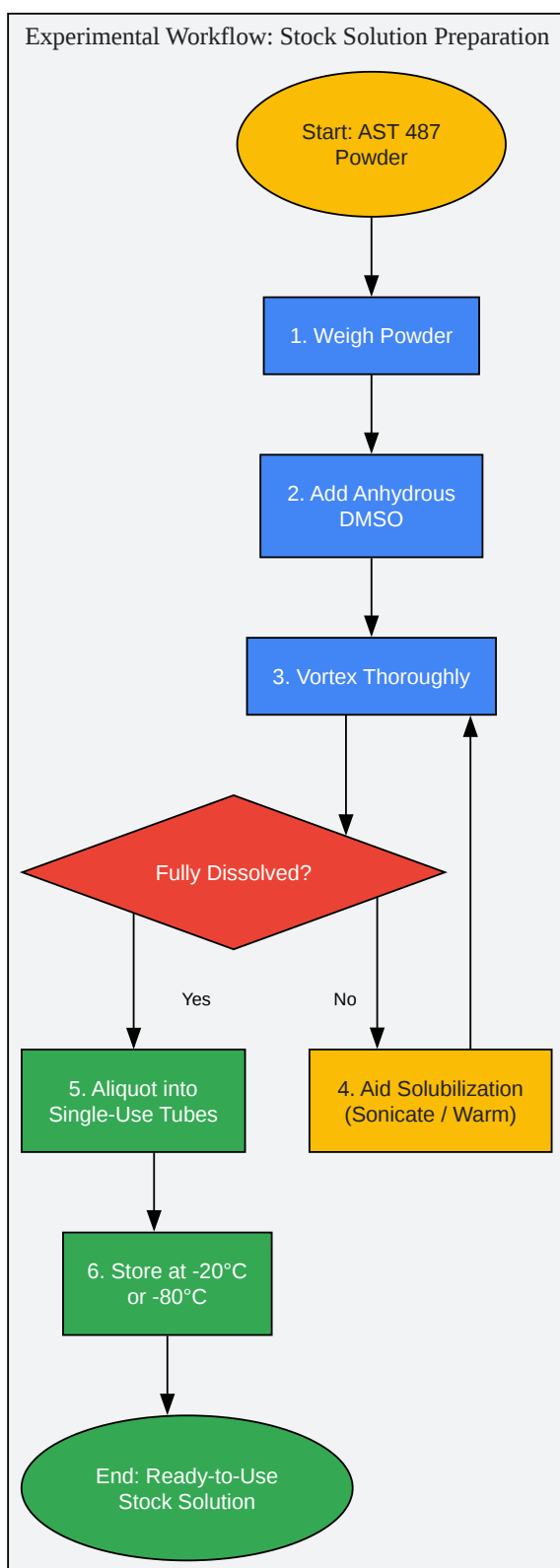
Protocol 1: Preparation of a 10 mM AST 487 Stock Solution in DMSO

Materials:

- **AST 487** powder (MW: 529.56 g/mol)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated scale and vortex mixer

Procedure:

- Calculation: To prepare a 10 mM stock solution, you will need 5.2956 mg of **AST 487** per 1 mL of DMSO.
 - Calculation: $10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 529.56 \text{ g/mol} * 1000 \text{ mg/g} = 5.2956 \text{ mg/mL}$
- Weighing: Carefully weigh out the desired amount of **AST 487** powder and place it in a sterile vial.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO.
- Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
- Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[\[1\]](#)

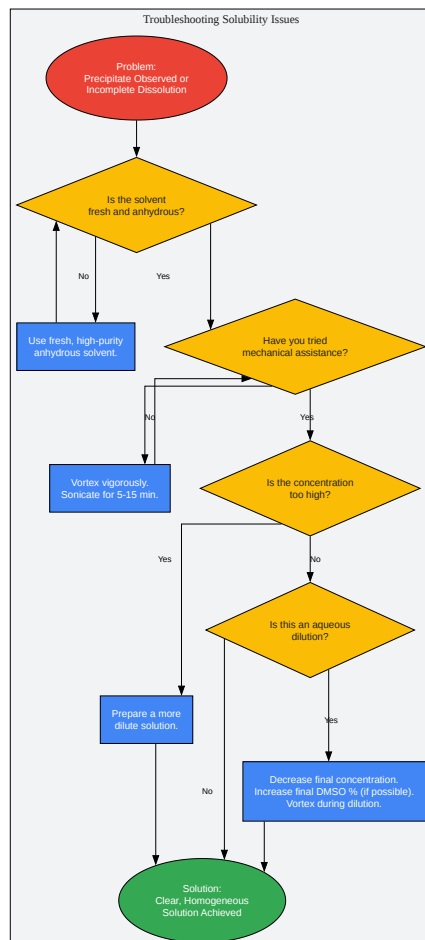


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Caption: Workflow for preparing a concentrated stock solution of **AST 487**.

Visual Troubleshooting Guide

If you observe precipitation or incomplete dissolution, follow this troubleshooting flowchart.

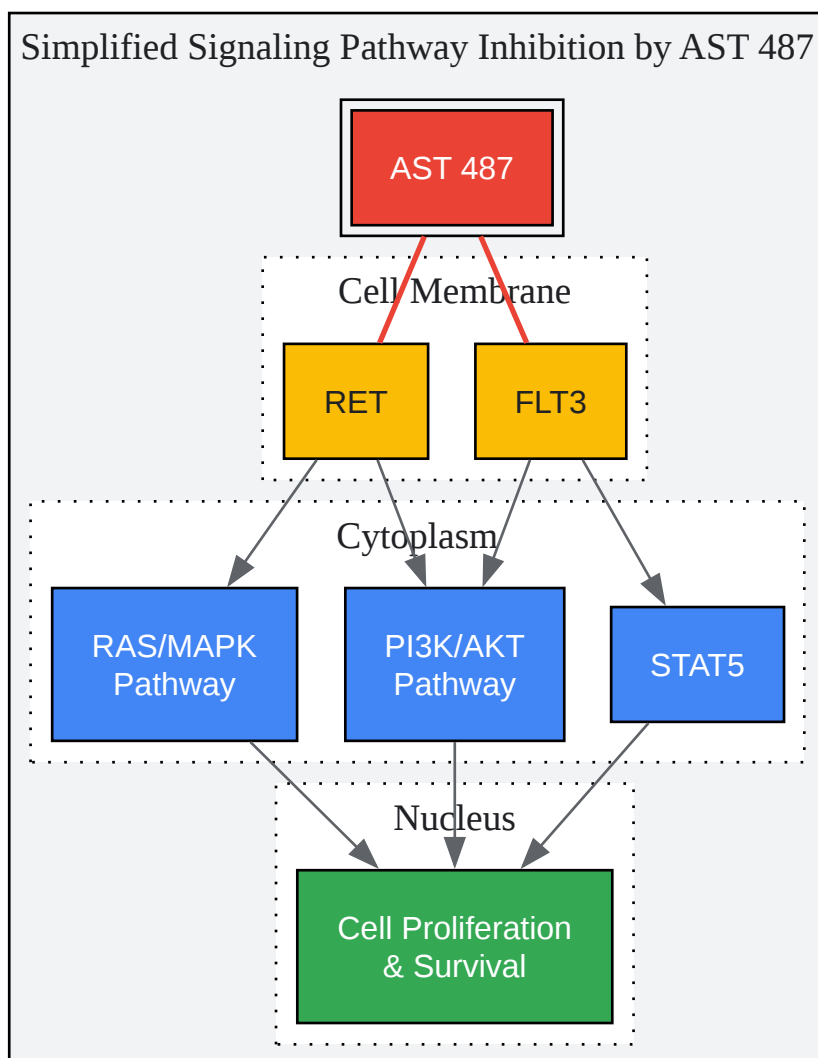


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Caption: A logical flowchart for troubleshooting common solubility problems with **AST 487**.

Signaling Pathway Inhibition by AST 487

AST 487 functions by inhibiting the autophosphorylation of receptor tyrosine kinases like RET and FLT3, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival.[3][4][10] This makes it a compound of interest for cancers with activating mutations in these kinases.[6][9]



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Caption: **AST 487** inhibits RET and FLT3, blocking downstream pro-survival pathways.

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